cis-Aconitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

400.0 mg/mL

soluble in water and alcohol

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor to Itaconic Acid:

- cis-Aconitic acid acts as a precursor to itaconic acid, a molecule with diverse biological and industrial functions.

- The enzyme cis-aconitate decarboxylase catalyzes the conversion of cis-aconatic acid to itaconic acid.

- Itaconic acid research focuses on its potential as an:

- Immunomodulator: Itaconic acid exhibits antibacterial, antiviral, and immunoregulatory properties, making it a potential therapeutic target in immune response studies.

- Tumor modulator: Recent studies investigate its role in both promoting and inhibiting tumor growth, highlighting the need for further exploration.

- Biomaterial: Itaconic acid's unique chemical properties are being explored for developing novel biomaterials in polymer science and pharmacy.

Potential Anti-inflammatory Effects:

- Studies suggest that cis-aconitic acid may possess anti-inflammatory properties.

- Research on mice models indicates its potential to reduce joint inflammation and leukocyte accumulation in gout and arthritis, suggesting its therapeutic potential for inflammatory diseases.

- Further research is needed to understand the underlying mechanisms of its anti-inflammatory effects and its potential application in human treatments.

Studies as a Metabolite:

- As a metabolite found in various organisms like bacteria and plants, cis-aconitic acid plays a role in their metabolic pathways, including the tricarboxylic acid cycle.

- Understanding its role in these pathways can contribute to a broader understanding of cellular metabolism and potential drug development targeting these pathways.

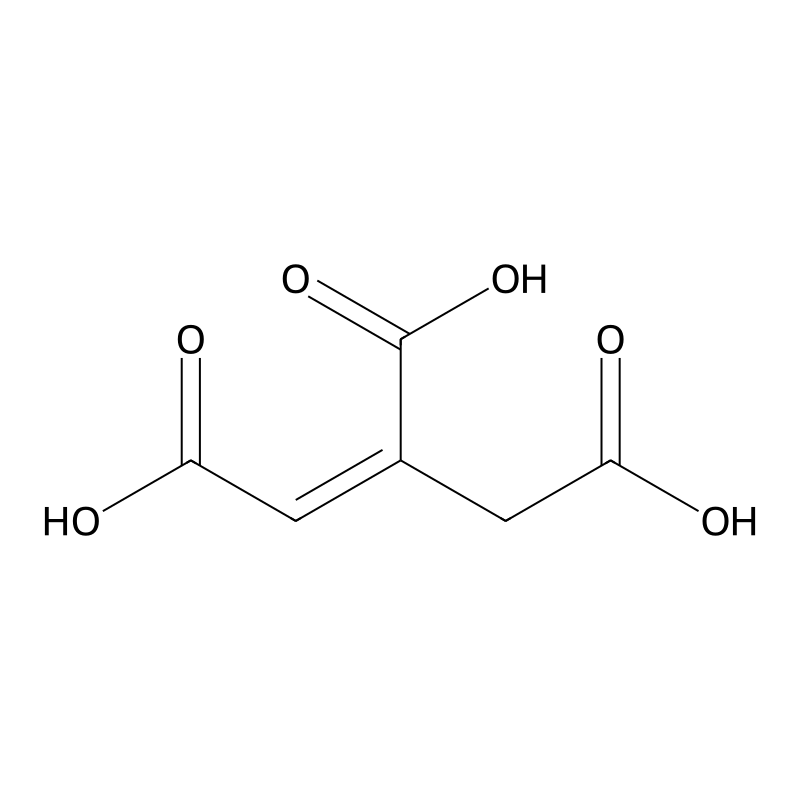

Cis-aconitic acid is an organic compound classified as a tricarboxylic acid with the chemical formula . It is one of the two geometric isomers of aconitic acid, the other being trans-aconitic acid. In cis-aconitic acid, both carboxyl groups are positioned on the same side of the double bond in the carbon backbone, which leads to distinct chemical and physical properties compared to its trans counterpart . This compound plays a crucial role in biological systems, particularly in the citric acid cycle, where it serves as an intermediate in the conversion of citric acid to isocitric acid .

Role in Biological Systems:

Cis-aconitate, the conjugate base of cis-aconitic acid, functions as a crucial intermediate in the citric acid cycle. Through its isomerization to isocitrate, it facilitates the conversion of citrate into a form readily utilized for further energy production steps within the cycle [].

- Decarboxylation: It can undergo decarboxylation to form itaconic acid, releasing carbon dioxide. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase, which is vital in metabolic pathways .

- Isomerization: Cis-aconitic acid can be converted to trans-aconitic acid through isomerization reactions, influenced by factors such as temperature and solvent conditions .

- Coordination Complex Formation: As a polycarboxylic acid, cis-aconitic acid can form coordination complexes with metal ions, which may have implications in materials science and catalysis .

Cis-aconitic acid is recognized for its biological significance:

- Metabolic Role: It acts as an intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in aerobic organisms. Its conversion to isocitrate is essential for cellular respiration .

- Enzyme Inhibition: Studies indicate that cis-aconitic acid can inhibit aconitase, an enzyme critical for converting citrate to isocitrate. This inhibition may lead to an accumulation of citric acid, affecting metabolic processes .

Cis-aconitic acid can be synthesized through several methods:

- Dehydration of Citric Acid: The most common method involves dehydrating citric acid using sulfuric acid. The reaction proceeds as follows:

This process yields a mixture of cis and trans isomers . - Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce cis-aconitic acid from renewable resources like sugarcane and beetroot juice. These methods are gaining attention due to their sustainability and efficiency .

Cis-aconitic acid has various applications across different fields:

- Food Industry: It is used as a flavoring agent and preservative due to its acidic properties .

- Pharmaceuticals: Its role in metabolism makes it a candidate for research into metabolic disorders and potential therapeutic applications .

- Bioplastics: Research into its use as a building block for biodegradable plastics is ongoing, highlighting its potential in sustainable materials science .

Interaction studies involving cis-aconitic acid focus primarily on its enzymatic interactions:

- Enzymatic Mechanisms: Research has detailed the binding mechanisms of cis-aconitate decarboxylase with cis-aconitic acid, providing insights into how this compound participates in metabolic pathways. The structural studies reveal how specific residues in enzymes interact with cis-aconitate during catalysis .

Several compounds share structural similarities with cis-aconitic acid. Here are some notable comparisons:

Cis-aconitic acid's unique geometric configuration allows it to participate specifically in certain enzymatic reactions that other similar compounds cannot.

Enzymatic Decarboxylation by Aconitate Decarboxylase 1/Immune-Responsive Gene 1

Aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1), is the primary enzyme responsible for catalyzing the decarboxylation of cis-aconitate to itaconate in mammalian systems. This mitochondrial enzyme is induced during immune activation, particularly in macrophages exposed to pathogen-associated molecular patterns (PAMPs) or cytokines [2] [5]. Structural studies of IRG1 from Bacillus subtilis (bsIRG1) reveal a dynamic conformation, with flexible A1 and A2 loops surrounding the active site that alternate between open and closed states [1]. The open conformation facilitates substrate binding, positioning the C2 and C5 carboxyl groups of cis-aconitate near histidine residues (H102 and H151) critical for catalysis [1].

In mammals, IRG1 expression is tightly regulated by Toll-like receptor (TLR) signaling and type I interferon (IFN) pathways. For instance, TLR7 activation by imiquimod induces IRG1 in bone marrow-derived macrophages (BMDMs), a process partially dependent on interferon-alpha/beta receptor subunit 1 (IFNAR1) [2]. Epigenetic modifications, including histone acetylation, further modulate IRG1 transcription during prolonged immune stimulation [2]. The enzymatic activity of IRG1 not only links innate immunity to metabolic reprogramming but also influences mitochondrial respiration by reducing succinate dehydrogenase activity, thereby dampening inflammatory cytokine production [2] [5].

Structural and Functional Mechanisms of cis-Aconitate Decarboxylases

The catalytic mechanism of IRG1 involves two proposed models: a two-base mechanism and a one-base mechanism. In the two-base model, H102 and H151 act synergistically to abstract protons from C2 and C5 of cis-aconitate, facilitating decarboxylation at C4 [1]. Conversely, the one-base model posits that H151 alone mediates both proton abstraction and stabilization of the enolate intermediate [1]. Molecular docking simulations suggest that cis-aconitate binds preferentially in the open conformation of bsIRG1, with its carboxyl groups oriented toward these histidine residues [1].

Comparative analysis with homologous enzymes, such as isopropylmalate synthase (IDS) epimerase, highlights unique features of IRG1. Unlike IDS epimerase, which utilizes a conserved aspartate for substrate isomerization, IRG1 relies on flexible loop regions to accommodate cis-aconitate [1]. This structural plasticity enables IRG1 to function under diverse physiological conditions, including oxidative stress and fluctuating pH levels encountered during inflammation [5].

| Feature | Two-Base Mechanism | One-Base Mechanism |

|---|---|---|

| Active Site Residues | H102 and H151 | H151 |

| Proton Abstraction | Sequential proton removal from C2 and C5 | Single proton removal from C5 |

| Intermediate | Stabilized enolate via dual hydrogen bonding | Monoanionic intermediate |

| Conformational State | Open conformation | Open or closed conformation |

Regulation of Itaconate Production in Mammalian and Microbial Systems

Mammalian Systems

In macrophages, IRG1 expression is coordinately regulated by transcriptional and post-translational mechanisms. TLR activation triggers NF-κB and interferon regulatory factor (IRF) pathways, which synergize to upregulate IRG1 transcription [2] [5]. Feedback inhibition by itaconate itself further fine-tunes this process; itaconate alkylates KEAP1, activating Nrf2 to suppress ROS accumulation and pro-inflammatory cytokine release [5]. Additionally, IRG1-derived itaconate enhances the expression of A20, a deubiquitinase that attenuates NF-κB signaling by removing K63-linked ubiquitin chains from TRAF6 [5].

Metabolically, IRG1 activity shifts the TCA cycle toward glycolysis by reducing citrate synthase and succinate dehydrogenase activity. This metabolic rewiring limits mitochondrial ROS production and supports an anti-inflammatory macrophage phenotype [2]. Notably, IRG1-deficient macrophages exhibit hyperactivation of the NLRP3 inflammasome and elevated interleukin-1β (IL-1β) secretion, underscoring itaconate’s role in immune homeostasis [2].

Microbial Systems

In Aspergillus terreus, itaconate production is regulated by the global transcriptional regulator LaeA, which governs secondary metabolite synthesis. LaeA deletion strains show a 70% reduction in itaconate yield, highlighting its role in activating biosynthetic gene clusters [3]. Microbial itaconate synthesis also depends on nutrient availability; manganese limitation and high glucose concentrations enhance production by redirecting carbon flux toward cis-aconitate accumulation [3].

Engineering microbial chassis, such as Escherichia coli and Yarrowia lipolytica, has enabled heterologous itaconate production. For example, overexpression of cadA (cis-aconitate decarboxylase) in E. coli increases itaconate titers, while mitochondrial transporter MTT enhances export in Y. lipolytica [4]. Biosensors based on LysR-type transcriptional regulators, such as YpItcR from Yersinia pseudotuberculosis, have been developed to optimize production strains via high-throughput screening [4].

Cis-aconitic acid serves as a critical metabolic intermediate in the tricarboxylic acid cycle and functions as the direct precursor for itaconate synthesis, establishing it as a central node in immunometabolic regulation. The conversion of cis-aconitic acid to itaconate by aconitate decarboxylase 1 represents one of the most significant metabolic diversions from central carbon metabolism during immune cell activation [1] [2].

Impact on Specific Regulatory Pathways

Anti-Microbial and Immunomodulatory Activities

Cis-aconitic acid exerts its anti-microbial and immunomodulatory effects primarily through its conversion to itaconate, which serves as a potent immunoregulatory metabolite. The enzyme immune-responsive gene 1, encoded by ACOD1, catalyzes the decarboxylation of cis-aconitic acid to produce itaconate in response to inflammatory stimuli including lipopolysaccharide and interferon cytokines [2] [3].

Itaconate demonstrates broad-spectrum antimicrobial activity through multiple mechanisms. The metabolite directly inhibits isocitrate lyase, a key enzyme in the glyoxylate shunt pathway essential for bacterial metabolism, effectively limiting the growth of pathogens including Salmonella, Mycobacterium tuberculosis, and Legionella pneumophila [3] [4]. Recent studies have revealed that itaconate accumulates within Salmonella-containing vacuoles through organelle interactions driven by the immune-responsive gene 1-Rab32-BLOC3 system, exposing pathogens to elevated concentrations of this antimicrobial metabolite [3].

The immunomodulatory functions of itaconate extend to viral infections, where it demonstrates potent antiviral properties. Studies using cis-aconitic acid therapy have shown protection against influenza mortality through dual antiviral and anti-inflammatory mechanisms [5]. Cis-aconitic acid impairs viral polymerase activity, suppressing viral messenger ribonucleic acid expression and protein synthesis to inhibit replication across multiple virus types [5].

Mechanistic investigations have revealed that itaconate modulates immune cell metabolism through multiple pathways. The metabolite activates nuclear factor E2-related factor 2 by alkylating cysteine 151 on Kelch-like ECH-associated protein 1, leading to enhanced expression of antioxidant and cytoprotective genes [6] [7]. This activation provides cellular protection against oxidative stress while simultaneously dampening inflammatory responses.

Modulation of STING, SYK, and Inflammasome Pathways

Cis-aconitic acid, through its metabolic product itaconate, exerts profound regulatory effects on key immune signaling pathways including stimulator of interferon genes, spleen tyrosine kinase, and inflammasome complexes. These regulatory mechanisms establish itaconate as a central coordinator of innate immune responses.

The stimulator of interferon genes pathway, essential for cytosolic deoxyribonucleic acid sensing and type I interferon production, is significantly modulated by itaconate. The metabolite inhibits stimulator of interferon genes activation through nuclear factor E2-related factor 2-dependent mechanisms, reducing the expression of stimulator of interferon genes and subsequent type I interferon production [8]. Studies demonstrate that 4-octyl itaconate treatment inhibits stimulator of interferon genes expression and type I interferon production by activating nuclear factor E2-related factor 2 in cells from patients with stimulator of interferon genes-dependent interferonopathies [6].

Itaconate disrupts cytosolic deoxyribonucleic acid sensing by inhibiting the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes signaling pathway. The metabolite affects stimulator of interferon genes translocation and prevents the formation of functional signalosomes required for interferon regulatory factor 3 activation and nuclear translocation [9] [10]. Additionally, itaconate reduces levels of signal transducer and activator of transcription 1 phosphorylation, attenuating canonical type I interferon signaling and reducing chemokine ligand 10 levels in virus-infected cells [6].

Spleen tyrosine kinase pathway modulation represents another critical mechanism through which itaconate regulates immune responses. Research has demonstrated that itaconate treatment significantly suppresses spleen tyrosine kinase expression and phosphorylation of inhibitor of nuclear factor-κB α in lipopolysaccharide-induced epithelial cells [11]. The metabolite inhibits Dectin-1 receptor expression, which is essential for spleen tyrosine kinase recruitment and activation through immunoreceptor tyrosine-based activation motifs [11].

Network pharmacological analysis has revealed that itaconate-containing therapeutic interventions primarily target the C-type lectin receptor signaling pathway, which includes Dectin-1 and spleen tyrosine kinase as central components [11]. Mechanistic studies show that itaconate reduces the nuclear translocation of nuclear factor-κB while simultaneously suppressing Dectin-1 and spleen tyrosine kinase protein expression, leading to decreased production of pro-inflammatory cytokines including interleukin-4, interferon-γ, interleukin-13, and tumor necrosis factor-α [11].

The NLRP3 inflammasome pathway represents a critical target for itaconate-mediated immunoregulation. Itaconate specifically inhibits NLRP3 inflammasome activation through direct cysteine modification while sparing AIM2 and NLRC4 inflammasomes [7] [12]. The metabolite modifies cysteine 548 on NLRP3 through a process termed dicarboxypropylation, which disrupts the essential interaction between NLRP3 and NEK7 kinase required for inflammasome assembly [7].

Studies using immune-responsive gene 1-deficient macrophages demonstrate increased NLRP3 inflammasome activation in the absence of endogenous itaconate, confirming the metabolite's role as an endogenous inhibitor [7]. Itaconate treatment reduces caspase-1 activation, interleukin-1β processing, and gasdermin D cleavage, ultimately preventing pyroptotic cell death and associated inflammatory responses [7] [13].

The therapeutic potential of itaconate in inflammasome-related diseases has been demonstrated in multiple models. 4-octyl itaconate inhibits NLRP3-dependent interleukin-1β release from peripheral blood mononuclear cells isolated from patients with cryopyrin-associated periodic syndrome and reduces inflammation in models of urate-induced peritonitis [7]. These findings establish itaconate as a promising therapeutic target for NLRP3-driven inflammatory disorders.

Impact on Lipid Metabolism and Fatty Acid Oxidation

Cis-aconitic acid demonstrates significant regulatory effects on lipid metabolism and fatty acid oxidation through its conversion to itaconate, establishing a critical link between immune activation and metabolic reprogramming. These effects have particular relevance in the context of non-alcoholic fatty liver disease and metabolic syndrome.

Research has revealed that itaconate serves as a central regulator of hepatic lipid metabolism. Studies using immune-responsive gene 1-deficient mice demonstrate exacerbated lipid accumulation in the liver, glucose intolerance, insulin resistance, and increased mesenteric fat deposition. Conversely, treatment with 4-octyl itaconate reverses dyslipidemia associated with high-fat diet feeding, indicating therapeutic potential for metabolic disorders.

Mechanistic investigations have shown that itaconate enhances fatty acid β-oxidation in hepatocytes through multiple pathways. The metabolite increases oxidative phosphorylation in primary hepatocytes in a manner dependent upon fatty acid oxidation, as demonstrated by complete abrogation of these effects in the presence of etomoxir, a carnitine palmitoyltransferase 1 inhibitor. Flux analysis reveals that itaconate treatment significantly increases oxygen consumption rates and enhances lipid-induced oxidative phosphorylation.

Itaconate regulates fatty acid oxidation through stabilization of carnitine palmitoyltransferase 1A, the rate-limiting enzyme for mitochondrial fatty acid uptake. Proteomic analysis reveals enhanced expression of enzymes involved in fatty acid oxidation following 4-octyl itaconate treatment. The metabolite stabilizes carnitine palmitoyltransferase 1A expression through reduced ubiquitination, providing a mechanism for enhanced lipid utilization during inflammatory conditions.

The carnitine/acylcarnitine carrier represents another critical target for itaconate-mediated regulation of fatty acid metabolism. Itaconate inhibits this mitochondrial transporter with an inhibitory concentration 50 of 4.7 ± 0.9 mM through cysteine residue alkylation. This inhibition affects the transport of fatty acid substrates across the mitochondrial membrane, potentially serving as an endogenous defense mechanism during inflammatory stress.

Studies have demonstrated that itaconate treatment of primary hepatocytes reduces lipid accumulation and prevents lipid droplet formation in cellular models of steatosis. The metabolite increases both glycolysis and oxidative phosphorylation in hepatocytes, suggesting a global enhancement of metabolic activity rather than a simple shift between metabolic pathways. These effects occur without significant transcriptional changes in fatty acid oxidation or oxidative phosphorylation pathways, indicating post-translational regulatory mechanisms.

Itaconate affects systemic lipid metabolism through regulation of brown adipose tissue function and thermogenesis. Research using immune-responsive gene 1-deficient mice reveals impaired thermogenic responses and increased reliance on carbohydrate versus fatty acid substrates for systemic fuel utilization. The metabolite promotes thermogenesis and fatty acid β-oxidation in brown adipose tissue through enhanced enzyme activities and metabolic reprogramming.

The relationship between itaconate and lipid synthesis involves direct enzyme modification. Itaconate alkylates adenosine triphosphate-citrate lyase to inhibit its activity and downregulates sterol regulatory element-binding protein maturation, leading to reduced lipogenesis. Additionally, the metabolite affects cholesterol biosynthesis through nuclear factor-κB-mediated downregulation of farnesyl diphosphate farnesyltransferase 1 and promotes fatty acid oxidation through interferon regulatory factor 3-dependent suppression of peroxisome proliferator-activated receptor γ [10].

Clinical relevance of these findings is supported by observations that itaconate levels are upregulated in human non-alcoholic steatohepatitis and correlate with disease severity. The metabolite acts in trans from macrophages to modulate hepatocyte lipid metabolism, suggesting intercellular communication mechanisms that coordinate immune and metabolic responses during liver disease.

Physical Description

Solid

colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

WHITE CRYSTALLINE POWDER

WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Decomposition

Melting Point

125 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

499-12-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE

REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM

FEMA NUMBER 2010